molecular formula C21H22ClN3 B14196943 1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- CAS No. 857531-55-6

1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-

Cat. No.: B14196943
CAS No.: 857531-55-6
M. Wt: 351.9 g/mol
InChI Key: PEEKZDAJUZOSLT-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 4-chlorophenyl group and an azetidinyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts such as silver or copper salts, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole, 1-phenyl-: A simpler pyrazole derivative with different substituents.

    1H-Pyrazole, 1-[4-[(3-methoxy-1-azetidinyl)sulfonyl]phenyl]-5-(4-methylphenyl)-3-: A more complex pyrazole with additional functional groups.

Uniqueness

1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

857531-55-6

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

IUPAC Name

4-[4-[3-(azetidin-1-yl)-1-(4-chlorophenyl)propyl]phenyl]-1H-pyrazole

InChI

InChI=1S/C21H22ClN3/c22-20-8-6-18(7-9-20)21(10-13-25-11-1-12-25)17-4-2-16(3-5-17)19-14-23-24-15-19/h2-9,14-15,21H,1,10-13H2,(H,23,24)

InChI Key

PEEKZDAJUZOSLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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